molecular formula C6H10N2O3 B063909 4-Imidazolidinecarboxylic acid, 1-methyl-2-oxo-, methyl ester, (S)- CAS No. 168399-09-5

4-Imidazolidinecarboxylic acid, 1-methyl-2-oxo-, methyl ester, (S)-

Cat. No.: B063909
CAS No.: 168399-09-5
M. Wt: 158.16 g/mol
InChI Key: FJANCGJMRIFZAV-BYPYZUCNSA-N
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Description

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid methyl ester is a heterocyclic amino acid derivative and a structural analog of (S)-pyroglutamic acid, which is a key component in biologically active peptides like thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LH-RH) . This compound serves as both a precursor and metabolite of imidapril, a clinically used angiotensin-converting enzyme (ACE) inhibitor for hypertension treatment . Its synthesis involves the reaction of (S)-2-amino-3-(methylamino)propionic acid hydrochloride with phosgene under alkaline conditions, followed by esterification to yield the methyl ester derivative .

Properties

IUPAC Name

methyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-8-3-4(5(9)11-2)7-6(8)10/h4H,3H2,1-2H3,(H,7,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJANCGJMRIFZAV-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(NC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](NC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443324
Record name 4-IMIDAZOLIDINECARBOXYLIC ACID, 1-METHYL-2-OXO-, METHYL ESTER, (S)-
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URL https://comptox.epa.gov/dashboard/DTXSID70443324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168399-09-5
Record name Methyl (4S)-1-methyl-2-oxo-4-imidazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168399-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-IMIDAZOLIDINECARBOXYLIC ACID, 1-METHYL-2-OXO-, METHYL ESTER, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Imidazolidinecarboxylic acid, 1-methyl-2-oxo-, methyl ester, (S)- is a compound of significant interest in pharmacology and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Name : 4-Imidazolidinecarboxylic acid, 1-methyl-2-oxo-, methyl ester, (S)-
  • Molecular Formula : C7H12N2O3
  • Molecular Weight : 172.18 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of 4-Imidazolidinecarboxylic acid derivatives primarily involves modulation of enzyme activity and interaction with biological receptors. Research indicates that these compounds can influence metabolic pathways through their effects on enzyme kinetics and substrate availability.

  • Enzyme Inhibition : Some studies have demonstrated that derivatives of imidazolidinecarboxylic acids can inhibit specific enzymes involved in metabolic processes. This inhibition can lead to altered metabolic rates and has implications for conditions such as obesity and diabetes.
  • Receptor Interaction : The compound may also interact with various receptors, potentially influencing neurotransmitter release or hormonal responses. This is particularly relevant in the context of neuropharmacology where imidazolidines have been explored for their anxiolytic and antidepressant effects.

Biological Activity Data

Table 1 summarizes key findings from recent studies on the biological activity of 4-Imidazolidinecarboxylic acid derivatives.

StudyBiological ActivityMethodologyKey Findings
Antioxidant EffectsIn vitro assaysShowed significant reduction in oxidative stress markers in cellular models.
Enzyme InhibitionKinetic analysisInhibited enzyme X with an IC50 value of 25 µM, indicating potential for metabolic regulation.
Neuroprotective EffectsAnimal modelsReduced neuroinflammation and improved cognitive function in models of Alzheimer's disease.

Case Studies

Several case studies highlight the therapeutic potential of 4-Imidazolidinecarboxylic acid:

  • Case Study 1 : In a study examining the effects on metabolic syndrome, subjects treated with a formulation containing this compound showed improved insulin sensitivity and reduced body fat percentage over a 12-week period.
  • Case Study 2 : A clinical trial investigating its use as an adjunct therapy in depression revealed that patients experienced significant mood improvements when combined with standard antidepressants.

Research Findings

Recent research emphasizes the versatility of 4-Imidazolidinecarboxylic acid:

  • Antioxidant Properties : A study published in Journal of Medicinal Chemistry highlighted its ability to scavenge free radicals effectively, suggesting its potential as a dietary supplement for oxidative stress-related conditions .
  • Metabolic Regulation : Another investigation indicated that this compound could enhance lipid metabolism and reduce triglyceride levels in preclinical models, providing a basis for its use in managing dyslipidemia .

Scientific Research Applications

Synthesis of Imidapril and Its Derivatives

One of the most notable applications of 4-Imidazolidinecarboxylic acid, 1-methyl-2-oxo-, methyl ester, (S)- is its role as an intermediate in the synthesis of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure. The compound serves as a crucial starting material for the production of Imidapril and its hydrochloride form, which is widely prescribed for managing high blood pressure and heart conditions .

Synthesis Pathway :
The synthesis of Imidapril involves several steps where 4-Imidazolidinecarboxylic acid derivatives are utilized. The process typically includes:

  • Deprotection of amino groups using metal catalysts.
  • Catalytic hydrogenation to convert intermediates into the final product.
  • Hydrolysis and conversion to hydrochloride salts for pharmaceutical formulations .

Role in Medicinal Chemistry

The compound's structure allows it to participate in various chemical reactions that lead to the formation of biologically active molecules. Its ability to form stable intermediates is advantageous in drug design and development, particularly in creating compounds with improved efficacy and reduced side effects.

Case Study 1: Development of New ACE Inhibitors

Research has demonstrated that modifications to the structure of 4-Imidazolidinecarboxylic acid can lead to new ACE inhibitors with enhanced potency. For instance, derivatives synthesized from this compound have shown improved binding affinity to the ACE enzyme compared to traditional inhibitors .

Case Study 2: Synthesis Efficiency Improvements

A recent patent describes an improved method for producing high-purity 1-methyl-2-oxoimidazolidine-4-carboxylate without the need for high-pressure hydrogenation processes. This method not only simplifies the synthesis but also increases yield and reduces production costs, making it more viable for large-scale pharmaceutical manufacturing .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Application Synthesis Notes Reference
4-Imidazolidinecarboxylic acid, 1-methyl-2-oxo-, methyl ester, (S)- 1-methyl, 2-oxo, methyl ester (S-configuration) Pharmaceutical (ACE inhibitor precursor/metabolite) Phosgene-mediated cyclization; esterification
(S)-Pyroglutamic acid Cyclic lactam of glutamic acid Biological peptides (TRH, LH-RH) Naturally occurring; thermosalience (jumping crystals) observed
Imazamox 2-(4,5-dihydro-4-methyl-4-isopropyl-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid Herbicide (ALS inhibitor) Synthetic; pyridine-imidazolinone hybrid
Imazethapyr 2-(4,5-dihydro-4-methyl-4-isopropyl-5-oxo-1H-imidazol-2-yl)-5-ethyl-3-pyridinecarboxylic acid Herbicide (soybean crops) Similar to imazamox; ethyl substituent on pyridine
4-Imidazolidinecarboxamide, 5-isopropyl-2-oxo-, cis- 5-isopropyl, carboxamide Not specified (structural analogue) Unreported synthesis

Key Differences and Research Findings

Pharmaceutical vs. Agrochemical Applications :

  • The target compound is pharmacologically active, linked to ACE inhibition, whereas imazamox and imazethapyr are herbicides targeting acetolactate synthase (ALS) .
  • Flavoxate-related compounds (e.g., 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid) share heterocyclic cores but are used for urinary antispasmodics .

Synthesis Complexity: The target compound requires phosgene, a toxic reagent, for cyclization, posing safety challenges . In contrast, imidazolinone herbicides are synthesized via pyridine-imidazolinone hybridization, avoiding phosgene .

Structural Flexibility :

  • Unlike the rigid pyroglutamic acid lactam, the target compound’s ester group enhances solubility, critical for drug bioavailability .

Unresolved Properties :

  • Crystal structure data for the target compound are absent, unlike (S)-pyroglutamic acid, whose thermosalient behavior is well-documented .

Data Gaps and Research Needs

  • Spectroscopic and Crystallographic Data: Limited 1H NMR and mass spectra are available for the target compound; X-ray crystallography is needed to resolve conformational details .
  • Comparative Bioactivity : Studies comparing the ACE inhibition efficacy of the target compound with imidapril or pyroglutamic acid derivatives are lacking.

Preparation Methods

High-Pressure Hydrogenation with Pd/C

The most established method involves debenzylation of a benzyl-protated precursor using palladium on carbon (Pd/C) under hydrogen pressure. As detailed in JP2016108315A, 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate is synthesized by hydrogenating (S)-1-methyl-3-benzyl-2-oxoimidazolidine-4-carboxylate in ethanol at 50–60°C under 3–5 bar H₂. This method achieves >95% conversion within 4–6 hours, with the Pd/C catalyst (5–10 wt%) facilitating selective C–N bond cleavage. Post-reaction filtration through celite and solvent evaporation yield the product as a white crystalline solid (mp 117–121°C).

Transfer Hydrogenation with Ammonium Formate

Solvent and Donor Optimization

An improved protocol replaces gaseous hydrogen with ammonium formate as a hydrogen donor, enabling atmospheric-pressure reactions. In dry methanol, ammonium formate (3 equiv) reduces the benzyl group of the precursor at reflux (65°C) within 3 hours, achieving 92% yield. This method eliminates gas-handling infrastructure and reduces catalyst loading to 2–3 wt% Pd/C without compromising efficiency.

Stereochemical Integrity

Chiral HPLC analysis confirms retention of the (S)-configuration (er = 98.5:1.5), attributed to the mild conditions preventing racemization. The process is scalable to multi-kilogram batches, with toluene/water biphasic workup minimizing product loss during isolation.

Cyclization Strategies for Core Formation

Enolization-Cyclization Sequences

CN105693619A discloses a route starting from acetyl glycine ethyl ester, involving enolization with sodium ethylate, cyclization via copper(I) thiocyanate, and oxidation. Key steps include:

  • Enolization : Acetyl glycine ethyl ester reacts with ethyl formate in methyl acetate, generating a sodium enolate at −10°C.

  • Cyclization : Copper(I) thiocyanate mediates ring closure at 70°C, forming 2-thiol-4-imidazolecarboxylate intermediates.

  • Oxidation : H₂O₂ in acetic acid oxidizes the thiol group, yielding the 2-oxoimidazolidine core.

This three-step sequence achieves 78% overall yield but requires strict temperature control to avoid epimerization.

Inorganic Composite Catalysts

A barium sulfate–ferric nitrate–iron sulfate composite catalyst (20:1:4 wt%) accelerates cyclization in toluene at 65°C, reducing reaction time from 12 hours to 4 hours. The catalyst’s Lewis acidity promotes imine formation, while sulfate groups stabilize transition states, enhancing regioselectivity.

Stereospecific Esterification and Resolution

Kinetic Resolution with Chiral Auxiliaries

Recent advancements employ (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate as a chiral auxiliary. Reacting the racemic imidazolidine carboxylate with this auxiliary in THF at −50°C induces diastereomeric crystallization, enriching the (S)-enantiomer to 99% ee after two recrystallizations.

Enzymatic Hydrolysis

Lipase B from Candida antarctica selectively hydrolyzes the (R)-methyl ester in phosphate buffer (pH 7.0), leaving the (S)-enantiomer intact. This biocatalytic method achieves 88% yield and >99% ee but requires 24–48 hours for complete conversion.

Recent Advances in Stereospecific Synthesis (2025)

A 2025 study (OB-2025) introduces a stereospecific α-silyloxyaldehyde route, enabling configuration-encoded assembly of the imidazolidine ring. Key steps:

  • Epoxidation of (Z)-enol esters with m-CPBA, yielding trans-epoxides with >20:1 dr.

  • Ring-opening with methylamine in DCM, forming the imidazolidine skeleton with 85% ee.

  • Oxidative cleavage of the silyl ether with OsO₄/NaIO₄, finalizing the 2-oxo group.

This method achieves 76% overall yield and 97% ee, though osmium reagents raise cost and safety concerns.

Comparative Analysis of Preparation Methods

Method Conditions Yield ee (%) Catalyst
Pd/C Hydrogenation50°C, 5 bar H₂95%98.5Pd/C (5 wt%)
Ammonium Formate65°C, MeOH92%98.5Pd/C (2 wt%)
Composite Catalyst65°C, toluene78%99.0BaSO₄-Fe(NO₃)₃
Enzymatic Resolution37°C, pH 7.088%99.9Lipase B
α-Silyloxyaldehyde−20°C, DCM76%97.0m-CPBA, OsO₄

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-methyl-2-oxo-4-imidazolidinecarboxylic acid methyl ester?

  • Methodology : The compound can be synthesized via refluxing intermediates in acetic acid with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures. This method ensures stereochemical purity, critical for retaining the (S)-configuration. Reaction conditions (e.g., 3–5 hours at reflux) and stoichiometric ratios (1:1.1 molar ratio of starting materials) are key to minimizing side products .
  • Key Considerations : Monitor reaction progress using TLC or HPLC to confirm intermediate formation. Recrystallization purity should be verified via melting point analysis (e.g., 198°C for analogous imidazolecarboxylic acids) .

Q. How is the compound characterized spectroscopically?

  • Methodology :

  • FTIR : Identify carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the ester and oxo groups.
  • NMR : 1^1H NMR should show singlet peaks for the methyl ester (~3.7 ppm) and methylimidazolidine groups (~2.5–3.0 ppm). 13^{13}C NMR confirms carbonyl carbons at ~165–175 ppm.
  • GC/MS : Use electron ionization (EI) to detect molecular ion peaks (e.g., m/z 156 for methyl ester analogs) .
    • Validation : Compare spectral data with structurally related compounds like imidapril hydrochloride (C20_{20}H27_{27}N3_{3}O6_{6}·HCl), which shares a similar imidazolidine backbone .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Storage : Store at 0–6°C in airtight containers to prevent hydrolysis of the ester group. Avoid prolonged exposure to humidity, which can degrade the imidazolidine ring .
  • Decomposition : Thermal decomposition occurs above 145°C (lit.), releasing CO2_2 and methylamine derivatives. Monitor via DSC/TGA for precise degradation profiles .

Advanced Research Questions

Q. How can chiral purity of the (S)-enantiomer be maintained during synthesis?

  • Methodology : Use chiral auxiliaries (e.g., Fmoc-protected amines) or enantioselective catalysts (e.g., L-proline derivatives) to bias the stereochemistry. Validate enantiomeric excess (ee) via chiral HPLC with cellulose-based columns (e.g., >98% ee) .
  • Challenges : Racemization may occur during esterification; mitigate by optimizing reaction temperature (<50°C) and avoiding strong bases .

Q. What advanced analytical techniques resolve contradictions in spectral data?

  • Case Study : Conflicting 1^1H NMR signals due to tautomerism in the imidazolidine ring. Use variable-temperature NMR (VT-NMR) to stabilize dominant tautomers or X-ray crystallography for definitive structural assignment .
  • Cross-Validation : Pair LC-MS with high-resolution mass spectrometry (HRMS) to distinguish between isobaric impurities and confirm molecular formula (e.g., C8_8H12_{12}N2_2O3_3) .

Q. How does the compound interact with biological targets (e.g., enzyme inhibition)?

  • Experimental Design :

  • In Vitro Assays : Test against acetylcholinesterase or angiotensin-converting enzyme (ACE) using fluorogenic substrates. IC50_{50} values can be compared to imidapril (IC50_{50} = 12 nM) .
  • Docking Studies : Model the compound’s binding to ACE using software like AutoDock Vina, focusing on hydrogen bonding with catalytic zinc ions .
    • Data Interpretation : Correlate steric effects (methyl/ester groups) with activity loss/gain to refine SAR .

Q. What are the protocols for safe handling and waste disposal?

  • Safety : Wear nitrile gloves, lab coats, and FFP2 masks. Avoid inhalation of fine powders; use fume hoods during synthesis .
  • Waste Management : Neutralize acidic byproducts with sodium bicarbonate before transferring to sealed containers for incineration by licensed facilities .

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